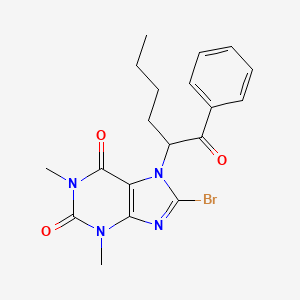![molecular formula C21H20N4O6 B11483620 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483620.png)
3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and an ethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The benzodioxole moiety can be synthesized via a Pd-catalyzed C-N cross-coupling reaction, while the oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids . The final step involves the coupling of these intermediates with 4-ethoxybenzamide under specific reaction conditions, such as the use of a base like cesium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted benzamides from substitution reactions .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a COX inhibitor and cytotoxic agent. It has shown moderate activity against COX1 and COX2 enzymes, making it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Medicine
In medicine, the compound’s cytotoxic properties have been evaluated against cancer cell lines, such as cervical carcinoma cells. It has shown potential as an anticancer agent, particularly in targeting COX enzymes involved in inflammation and cancer progression .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE involves the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of COX1 and COX2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain . Additionally, its cytotoxic effects are mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound shares the benzodioxole moiety and has similar biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole structure and have been studied for their anticancer properties.
Uniqueness
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and an ethoxybenzamide group. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H20N4O6/c1-2-28-15-6-3-13(4-7-15)19(26)22-9-10-23-20(27)21-24-18(25-31-21)14-5-8-16-17(11-14)30-12-29-16/h3-8,11H,2,9-10,12H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
SEEYGFORMCWVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


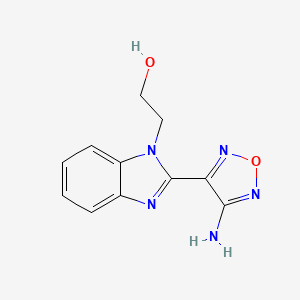
![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B11483541.png)
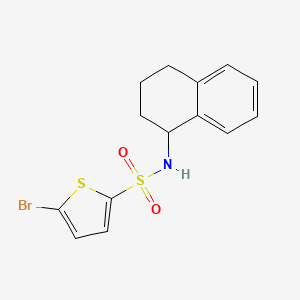
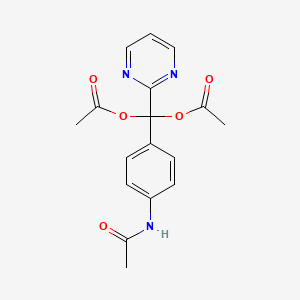
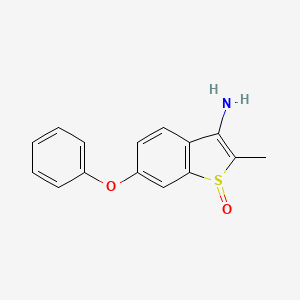
![2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11483561.png)
![7-(3-Bromo-4-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483566.png)
![Methyl 3-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate](/img/structure/B11483567.png)
![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11483576.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-](/img/structure/B11483585.png)
![diethyl (2E)-2-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11483586.png)
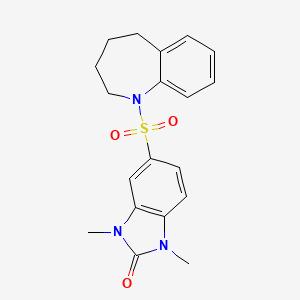
![N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483592.png)
